Product packaging for Adrenochrome(Cat. No.:CAS No. 54-06-8)

Adrenochrome

Cat. No.: B1665551
CAS No.: 54-06-8
M. Wt: 179.17 g/mol
InChI Key: RPHLQSHHTJORHI-UHFFFAOYSA-N

Description

Adrenochrome is a member of indoles.
Pigment obtained by the oxidation of epinephrine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B1665551 Adrenochrome CAS No. 54-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHLQSHHTJORHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=O)C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871530
Record name 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-06-8, 7506-92-5
Record name Adrenochrome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adrenochrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adrenochrome
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-1-methylindoline-5,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADRENOCHROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G54NQL71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context of Adrenochrome Research

Early Observations and Identification of Adrenochrome

The first recorded observation related to what would later be identified as this compound occurred in 1856. French physician Alfred Vulpian noted that epinephrine (B1671497) (adrenaline), when extracted from mammalian suprarenal glands, would eventually turn a reddish color upon exposure to air. britannica.com This color change remained a chemical curiosity for decades.

It wasn't until 1937 that the mechanism behind this phenomenon was understood. American biochemist David Ezra Green and English neuroscientist Derek Richter successfully isolated the substance that resulted from the oxidation of adrenaline into its pure, crystalline form. britannica.com They named the deeply colored compound "this compound," a portmanteau of adrenaline, for its origin, and chrome, from the Greek word for color, referencing its distinct violet hue. britannica.comwikipedia.orgmcgill.ca

Pioneering Investigations into this compound's Biological Activities

Initial research into this compound focused on its nature as an oxidation product of adrenaline. wikipedia.org The chemical reaction converting adrenaline to this compound was found to occur both within the body (in vivo) and in laboratory settings (in vitro). wikipedia.org Early studies utilized oxidizing agents like silver oxide to facilitate this conversion for research purposes. wikipedia.org

While this compound itself is an unstable molecule, its derivative, carbazochrome (B1668341) (this compound monosemicarbazone), is stable. britannica.comacs.org This stability led to investigations into carbazochrome's potential biological activities, with some research suggesting it acts as a hemostatic agent to promote blood clotting, although its effectiveness has remained a subject of inquiry. britannica.comwikipedia.org Further research indicated that this compound could stimulate the oxidation of other catecholamines and that its own reduction leads to the formation of leucothis compound, which readily autoxidizes. nih.gov

Key Figures in the Early History of this compound Research

Researcher(s)YearContributionCitation(s)
Alfred Vulpian1856First observed that adrenaline turns a reddish color when exposed to air. britannica.comacs.org
David E. Green & Derek Richter1937Isolated and identified the crystalline substance resulting from adrenaline oxidation, naming it this compound. britannica.comacs.org
Abram Hoffer & Humphry Osmond1950sDeveloped the "this compound Hypothesis," linking the compound to schizophrenia. britannica.comwikipedia.org

Evolution of the this compound Hypothesis in Psychiatric Research

In the mid-20th century, this compound became the centerpiece of a compelling, albeit controversial, hypothesis regarding the biological basis of schizophrenia.

Initial Postulations on Psychotomimetic Effects of this compound

In the 1950s, Canadian psychiatrists Abram Hoffer and Humphry Osmond noted the structural similarities between adrenaline and the hallucinogenic substance mescaline. britannica.com This led them to hypothesize that a substance related to adrenaline might be responsible for the symptoms of schizophrenia. britannica.comorthomolecular.orgscispace.com They identified this compound as a potential candidate for this endogenous "schizogen." isom.ca

After experimenting with the substance on themselves, Hoffer and Osmond claimed that this compound could produce perceptual changes, thought disorders, and hallucinations. britannica.commcgill.cahowstuffworks.com This self-reported experience was the catalyst for their psychiatric theory. britannica.com Several small-scale studies conducted in the 1950s and 1960s, involving 15 or fewer subjects, also reported that this compound triggered psychotic reactions such as thought disorder and derealization. wikipedia.org These early findings generated significant interest in the possibility that schizophrenia was a biological disease caused by an endogenous toxin. orthomolecular.org

Proposed Link Between this compound and Schizophrenia Pathogenesis

The observations by Hoffer and Osmond culminated in the "this compound Hypothesis," first formally proposed in 1954 by Hoffer, Osmond, and Smythies. orthomolecular.orgisom.ca The core of this hypothesis was that schizophrenia is caused by the abnormal metabolism of adrenaline, leading to an excessive production and accumulation of this compound in the brain. britannica.comwikipedia.orgforbes.com

The hypothesis posited that this accumulation of neurotoxic this compound, and its subsequent metabolites like adrenolutin, interfered with brain function in a manner similar to hallucinogens like LSD, producing the characteristic symptoms of schizophrenia. orthomolecular.orgisom.caorthomolecular.org Leach and Heath, in a 1956 study, found that the rate of conversion of adrenaline to its metabolites was greater in the blood of individuals with schizophrenia compared to a control group. orthomolecular.orgorthomolecular.org Based on this model, Hoffer and Osmond speculated that megadoses of antioxidants, specifically vitamin C (ascorbic acid) and niacin (vitamin B3), could be a treatment for schizophrenia by preventing the oxidation of adrenaline to this compound. britannica.comwikipedia.orgmcgill.ca

The this compound Hypothesis of Schizophrenia

Core TenetDescriptionCitation(s)
Etiological Agent Schizophrenia is caused by an error in adrenaline metabolism, leading to the overproduction of this compound. britannica.comwikipedia.orgisom.ca
Mechanism of Action The excess this compound and its metabolites (e.g., adrenolutin) are neurotoxic and psychotomimetic, producing hallucinations and thought disorders. wikipedia.orgorthomolecular.orgisom.ca
Proposed Intervention High doses of antioxidants like Vitamin C and Niacin could prevent this compound formation and therefore treat schizophrenia. britannica.comwikipedia.orgmcgill.ca

Methodological Considerations and Challenges in Early this compound Studies

Despite the initial enthusiasm, the this compound hypothesis faced significant scientific scrutiny and ultimately failed to gain widespread acceptance within the medical and psychiatric communities. britannica.com This was due to several critical methodological issues and challenges:

Lack of Replication: Independent studies failed to replicate the therapeutic successes reported by Hoffer and Osmond using niacin and vitamin C. britannica.comwikipedia.org Furthermore, other individuals who were administered this compound did not experience the psychedelic effects described in the initial reports. britannica.com

Methodological Flaws: In 1973, the American Psychiatric Association conducted a review of Hoffer's work on niacin as a treatment for schizophrenia and reported significant methodological flaws. wikipedia.org Follow-up studies in the United States, Canada, and Australia also failed to confirm any benefits of this megavitamin therapy. wikipedia.org

Detection Issues: A major blow to the theory was the fact that researchers were unable to detect this compound in people diagnosed with schizophrenia. wikipedia.org There were even conflicting reports in the late 1950s about whether this compound could be detected in human blood at all. stackexchange.com

Chemical Instability: this compound was known to be an inherently unstable and highly reactive molecule, which made it difficult to study. orthomolecular.orgscispace.comisom.ca This instability raised questions about the purity of the substances used in the early experiments and the reliability of the findings.

Ultimately, the combination of failed replications, methodological critiques, and the inability to detect the compound in patients led to the decline of the this compound hypothesis in mainstream psychiatric research. wikipedia.org

Adrenochrome Biosynthesis and Metabolic Pathways

Endogenous Formation of Adrenochrome via Adrenaline Oxidation

The conversion of adrenaline into this compound is a reaction that occurs within the body. wikipedia.org This process is a key part of adrenaline's metabolic pathway, particularly under specific physiological and pathological conditions.

The oxidation of adrenaline to this compound can occur through both enzymatic and non-enzymatic routes.

Enzymatic Oxidation: Certain cells, particularly polymorphonuclear leukocytes (a type of white blood cell), can stimulate the oxidation of adrenaline to this compound. researchgate.netnih.gov This process is driven by the production of oxygen radicals. nih.gov Studies have shown that homogenates of human granulocytes catalyze this oxidation, a reaction dependent on the presence of superoxide (B77818) (O2-) and hydrogen peroxide (H2O2). nih.gov The mechanism is thought to involve a radical chain process with one or more enzyme-catalyzed steps. nih.gov This cellular mechanism for this compound formation may be particularly relevant in inflammatory conditions where these types of white blood cells are abundant. researchgate.netnih.gov Other enzymes, such as peroxidase, have also been implicated in the conversion of catecholamines like dopamine (B1211576) into melanin (B1238610) pigments, suggesting a potential role in adrenaline oxidation as well.

Non-Enzymatic Oxidation: Adrenaline can also be oxidized non-enzymatically. This process, known as autoxidation, occurs when adrenaline is exposed to air (oxygen). acs.orgchemicalbook.com In laboratory settings, various oxidizing agents, such as silver oxide (Ag2O), have been used to successfully convert adrenaline to this compound. wikipedia.org The rate of autoxidation is influenced by factors like pH; for instance, alkaline solutions of adrenaline will rapidly develop a characteristic fluorescence as they oxidize. researchgate.netnih.gov

There is significant evidence that this compound is an intermediate in the formation of neuromelanin, a dark pigment found in specific regions of the brain, such as the substantia nigra and locus coeruleus. wikipedia.orgwikipedia.org Neuromelanin is a polymer composed of 5,6-dihydroxyindole (B162784) monomers. wikipedia.org

The biosynthetic pathway involves the oxidation of a catecholamine like dopamine or adrenaline to its corresponding aminochrome (B613825) (e.g., dopachrome (B613829) or this compound). researchgate.net This aminochrome then undergoes a rearrangement to form 5,6-dihydroxyindole. researchgate.net This molecule is subsequently oxidized and polymerizes to create the final neuromelanin pigment. researchgate.netrsc.org The formation of neuromelanin is considered a normal process that accumulates with age. wikipedia.org It is hypothesized that neuromelanin's function may be to protect the neuron from toxic quinones, such as this compound itself. nih.gov

This compound Metabolism and Detoxification Mechanisms

As a reactive molecule, this compound is subject to further metabolism and detoxification within the body to mitigate potential reactivity.

A primary detoxification pathway for this compound involves the enzyme family Glutathione (B108866) S-transferases (GSTs). nih.govnih.gov These enzymes are crucial for cellular protection, catalyzing the conjugation of the tripeptide glutathione with a wide array of toxic and reactive compounds. mdpi.comresearchgate.net

Specifically, human GST M1-1 has been shown to efficiently conjugate this compound with glutathione. nih.govnih.gov This conjugation is a detoxification reaction that prevents the molecule from participating in redox cycling, a process that can generate harmful reactive oxygen species. nih.govnih.gov Therefore, GSTs play a significant cytoprotective role by eliminating reactive species that arise from the oxidative metabolism of catecholamines like adrenaline. nih.govnih.gov

In addition to detoxification via glutathione conjugation, this compound can undergo molecular rearrangement to form other metabolites. nih.gov The most notable of these is adrenolutin, also known as 3,5,6-trihydroxy-1-methylindole. wikipedia.orgarchive.org

This rearrangement occurs at physiological pH values. nih.gov Under certain conditions, this compound can also be reduced to form 5,6-dihydroxy-N-methylindole. archive.org The specific products formed from this compound's rearrangement are highly dependent on factors such as the pH of the medium, the buffer system used, and the presence of metal ions. nih.gov For example, metal ions like Cu2+ and Zn2+ can direct the reaction toward the formation of adrenolutin. nih.gov In the presence of air, the initially formed adrenolutin can undergo further autoxidation. nih.gov

Neurobiological and Psychopharmacological Research on Adrenochrome

Empirical Investigations into Adrenochrome's Psychotomimetic Properties

The investigation into this compound's psychoactive effects is most famously associated with the "this compound hypothesis" of schizophrenia, proposed by psychiatrists Abram Hoffer and Humphry Osmond in the 1950s. wikipedia.orgnih.gov They theorized that schizophrenia might result from an abnormality in adrenaline metabolism, leading to the overproduction of the neurotoxic and psychotomimetic this compound. orthomolecular.orgisom.ca

Several small-scale studies conducted between the 1950s and 1970s reported that administering this compound to human volunteers could induce psychotic-like states, characterized by perceptual changes, thought disorders, and derealization. wikipedia.orggrahamfrench247.com These early findings suggested that this compound and its related derivative, adrenolutin, could act as endogenous hallucinogens, interfering with brain function in a manner similar to substances like LSD. orthomolecular.orgisom.ca The effects of this compound were described as causing more perceptual changes, while adrenolutin was reported to induce more subtle changes with a greater flattening of mood. orthomolecular.org

However, the this compound hypothesis eventually waned in popularity within the mainstream psychiatric community. A primary challenge was the consistent failure to detect this compound in the bodily fluids of individuals with schizophrenia, a critical piece of evidence needed to validate the theory. wikipedia.org Despite this, the hypothesis spurred a significant body of chemical research into this compound's synthesis, metabolism, and reactions. orthomolecular.orgscispace.com Interest in a modified version of the hypothesis was renewed in the early 2000s with the discovery that this compound may be a normal intermediate in the synthesis of neuromelanin. wikipedia.org

Table 1: Summary of Early Research on this compound's Psychoactive Effects

Study Focus/ClaimReported ObservationKey Researchers
This compound HypothesisSchizophrenia is caused by faulty adrenaline metabolism leading to excess this compound. wikipedia.orgorthomolecular.orgHoffer & Osmond
Psychotomimetic EffectsAdministration induced perceptual changes, thought disorder, and derealization in volunteers. wikipedia.orggrahamfrench247.comVarious 1950s-1960s studies
Comparative EffectsThis compound caused more pronounced perceptual changes; adrenolutin caused mood flattening. orthomolecular.orgHoffer & Osmond
LSD InteractionPre-treatment with LSD appeared to potentiate the effects of injected this compound in volunteers. grahamfrench247.comHoffer & Osmond

This compound's Impact on Neuronal Function and Brain Tissue Integrity

Beyond its purported psychological effects, research has delved into the biochemical impact of this compound on the fundamental processes of neural cells, including energy metabolism and neurotransmitter dynamics.

This compound has been shown to interfere with critical energy-producing pathways in cells. While much of the direct research has been conducted on myocardial tissue, the findings have significant implications for the brain, an organ with exceptionally high energy demands. Studies on isolated rat heart mitochondria demonstrated that this compound inhibits oxidative phosphorylation. nih.gov This interference with cellular respiration leads to a significant decrease in the ATP/ADP and ATP/AMP ratios, indicating a rapid decline in the cell's energy currency. nih.gov

Specifically, this compound was found to increase state 4 respiration (oxygen consumption after ADP is depleted) and decrease the Respiratory Control Index (RCI), a measure of mitochondrial health and coupling efficiency. nih.gov This suggests that this compound can uncouple the mitochondrial respiratory chain, impairing the cell's ability to efficiently produce ATP. Autoradiographic studies have confirmed that radiolabeled this compound localizes within mitochondria. nih.gov In brain tissue specifically, this compound has been reported to markedly inhibit the decarboxylation of glutamic acid, a key process in neurotransmitter metabolism. grahamfrench247.com

This compound is an aminochrome (B613825), a class of chrome indoles derived from the oxidation of precursor catecholamines like adrenaline. orthomolecular.org Its formation is an integral part of catecholamine o-quinone dynamics. The initial step is the oxidation of adrenaline to the highly reactive adrenaline o-quinone, which then undergoes an irreversible intramolecular cyclization to form this compound. researchgate.net

Research shows that this compound itself can perpetuate the oxidation of other catecholamines. researchgate.netnih.gov It acts as a stable oxidation product that can strongly stimulate oxygen uptake during the autoxidation of adrenaline, other catecholamines, and ascorbate. nih.gov This occurs through a redox cycling process where this compound is reduced to leucothis compound, which is then rapidly re-oxidized in the presence of oxygen, generating reactive oxygen species and perpetuating the oxidative cascade. researchgate.net This suggests that the presence of this compound can accelerate the degradation of essential catecholamine neurotransmitters, potentially disrupting normal neuronal signaling. researchgate.netnih.gov

Molecular and Cellular Mechanisms of this compound in the Central Nervous System

The neurotoxic potential of this compound is primarily linked to its ability to induce oxidative stress and its interactions with specific cellular defense mechanisms, which may play a role in the pathogenesis of neurodegenerative conditions.

A central mechanism of this compound's neurotoxicity is its role in generating oxidative stress. nih.gov Oxidative stress occurs when the production of reactive oxygen species (ROS) overwhelms the brain's antioxidant defense systems. nih.gov The redox cycling between this compound and its reduced form, leucothis compound, is a significant source of ROS. researchgate.net The autoxidation of leucothis compound, which occurs readily at physiological pH, is a major determinant in the production of the superoxide (B77818) anion radical (O₂•⁻). researchgate.net This process converts consumed oxygen into hydrogen peroxide, further contributing to the oxidative load within the cell. nih.gov

This increased flux of oxygen radicals can lead to widespread damage to cellular components, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering neuronal cell death. nih.govsciencedaily.commdpi.com The measurement of the this compound reaction (the oxidation of epinephrine (B1671497) to this compound) has been used as a method to quantify increased oxygen radical flux resulting from the metabolism of other compounds. nih.gov

The brain possesses enzymatic systems to detoxify reactive quinones, and this compound's interaction with these enzymes is critical to understanding its potential role in neuropathology. Research has identified a key difference between two homologous enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR1) and NQO2 (QR2). nih.govnih.gov

Enzymatic studies have shown that QR2 is a specific catechol quinone reductase for this compound, while QR1 exhibits no such activity. nih.govresearchgate.net The specificity is determined by a single amino acid difference in the active site of the enzymes. nih.gov QR2's function is to reduce this compound, a role that could be crucial in regulating catecholamine oxidation processes. nih.govnih.gov This detoxification is vital, as the accumulation of catecholamine quinones is linked to neurotoxicity. researchgate.net Genetic polymorphisms in QR2 have been associated with various neurological disorders, suggesting that impaired detoxification of compounds like this compound could be a factor in the etiology of conditions such as Parkinson's disease. nih.govnih.gov Furthermore, some research has noted that the enzyme glutathione (B108866) S-transferase, which also detoxifies this compound, may have genetic defects in schizophrenia, providing a potential link back to the original hypothesis. researchgate.net

Table 2: Comparison of Quinone Reductase Isozymes in this compound Metabolism

FeatureNQO1 (QR1)NQO2 (QR2)
Substrate Specificity Shows no activity toward this compound. nih.govresearchgate.netSpecific for the reduction of this compound and other catechol quinones. nih.govnih.gov
Proposed Role General detoxification of various quinones. researchgate.netRegulation of catecholamine oxidation processes; detoxification of this compound. nih.gov
Clinical Relevance Implicated in detoxification pathways. researchgate.netGenetic polymorphisms are associated with neurological disorders. nih.gov

Cardiovascular Research on Adrenochrome

Adrenochrome-Induced Cardiotoxicity

The cardiotoxic effects of this compound have been demonstrated in various experimental models. Research indicates that this compound can induce significant damage to the heart muscle and its vasculature, impair contractile function, and potentially lead to life-threatening arrhythmias.

Myocardial Cell Damage and Necrosis Attributed to this compound

In vivo studies on rats have shown that intravenous infusion of this compound can lead to significant ultrastructural changes in the myocardium. nih.gov These changes are dose-dependent, with higher concentrations resulting in more severe damage. nih.gov Observed structural damage includes marked swelling of the mitochondria and the sarcotubular system, intracellular and perinuclear edema, hypercontraction of myofibrils, and partial separation of the intercalated discs. nih.gov At higher doses, these ultrastructural changes are accompanied by signs of myocardial necrosis. nih.gov Perfusion of isolated rat hearts with this compound has also been shown to result in contractile failure and myocardial necrosis.

The severity of myocardial damage is influenced by the concentration of this compound. While lower doses may cause reversible changes, higher concentrations can lead to irreversible damage and partial recovery of the myocardial ultrastructure. nih.gov

This compound-Induced Myocardial Changes in Rats nih.gov
Observation Description
Mitochondrial SwellingMarked swelling of the mitochondria within cardiomyocytes.
Sarcotubular System SwellingSignificant swelling of the sarcoplasmic reticulum and T-tubules.
EdemaPresence of intracellular and perinuclear fluid accumulation.
Myofibril HypercontractionExcessive contraction of the contractile units of the muscle cell.
Intercalated Disc SeparationPartial detachment of the specialized junctions connecting cardiomyocytes.
Myocardial NecrosisDeath of heart muscle tissue, observed at higher concentrations.

Coronary Vascular Effects: this compound-Mediated Vasoconstriction and Altered Coronary Resistance

This compound has been identified as a potent coronary constricting agent. In isolated rat hearts, this compound has been shown to increase coronary pressure in a dose- and time-dependent manner, indicating a significant elevation in coronary resistance. This vasoconstrictor effect appears to be dependent on the availability of external calcium ions. nih.gov The elevation in coronary pressure was significantly reduced by the presence of calcium antagonists. nih.gov

Effects of this compound on Myocardial Contractility and Intracellular Calcium Homeostasis

The cardiotoxicity of this compound extends to its effects on the heart's contractile function. Studies have demonstrated that this compound can lead to a decrease in myocardial contractile force. nih.gov This negative inotropic effect is particularly evident at higher concentrations and after a substantial increase in coronary pressure has occurred. nih.gov

The effects of this compound on cardiac contractile failure and cell damage are influenced by alterations in the concentrations of various cations, including calcium (Ca2+), sodium (Na+), potassium (K+), and magnesium (Mg2+). nih.gov Notably, increasing the Ca2+ concentration in the perfusion medium has been found to partially maintain contractile force but also increase the severity of ultrastructural damage. nih.gov Conversely, reducing the Ca2+ concentration in the perfusion medium has been shown to completely prevent myocardial necrosis induced by this compound. nih.gov This suggests a critical role for calcium in mediating the cardiotoxic effects of this compound. The innate ability of the heart muscle to contract is dependent on the concentration of calcium ions within the myocardial cells. wikipedia.org

Influence of Cation Concentrations on this compound-Induced Cardiotoxicity nih.gov
Cation Alteration Effect on Contractile Force
Increased Ca2+Partially maintained
Decreased Na+Partially maintained
Increased K+Partially maintained
Reduced K+No alteration
Reduced Ca2+Not specified
Increased Mg2+Not specified

This compound's Role in Arrhythmogenesis and Sudden Cardiac Death

In vivo studies have observed that the administration of higher concentrations of this compound can induce arrhythmias, primarily in the form of premature ventricular contractions. nih.gov Arrhythmias, particularly malignant ventricular arrhythmias, are a leading mechanism of sudden cardiac death. nih.govnih.gov While this compound has been shown to be arrhythmogenic, the direct link between this compound administration and sudden cardiac death requires further investigation.

Cellular and Molecular Mechanisms of this compound's Cardiotoxic Action

The cardiotoxic effects of this compound are believed to be mediated through various cellular and molecular pathways, with oxidative stress playing a central role.

Oxidative Stress and Reactive Oxygen Species Production in Cardiac Tissue Induced by this compound

This compound is an oxidation product of adrenaline, and its formation and subsequent reactions can contribute to oxidative stress within cardiac tissue. nih.govnih.gov The oxidation of adrenaline to this compound is influenced by the redox status of the cellular environment. nih.gov The presence of reactive oxygen species (ROS) can favor the formation of this compound. nih.gov

The metabolism of this compound can further contribute to the generation of ROS, leading to a state of oxidative stress. This is characterized by an imbalance between the production of ROS and the antioxidant capacity of the cells. This oxidative stress can lead to damage of cellular components such as lipids and proteins, and depletion of intracellular antioxidants like glutathione (B108866) (GSH). nih.gov Studies in isolated cardiomyocytes have shown that exposure to adrenaline, which can oxidize to this compound, leads to a time-dependent depletion of intracellular GSH. nih.gov This depletion of the cell's antioxidant defenses can exacerbate the damage caused by ROS and contribute to the observed cardiotoxicity.

Interaction of this compound with Sulfhydryl Groups and Subsequent Antioxidant Depletion

This compound, an oxidation product of epinephrine (B1671497), is implicated in cardiotoxic effects, partly through its interaction with sulfhydryl groups, which are crucial components of various enzymes and antioxidants within cardiac cells. Research indicates that the cardiotoxicity associated with catecholamine oxidation may arise from the formation of cardiotoxic free radicals and the interaction of these oxidation products with sulfhydryl groups. nih.gov

The addition of certain reducing agents, which can interact with this compound, has been shown to modify its effects on the heart. For instance, in isolated rat heart preparations, the presence of cysteine, an amino acid containing a sulfhydryl group, in a perfusion medium with this compound led to greater ultrastructural damage than that observed with this compound alone. nih.gov This suggests a complex interaction where the reduction of this compound may lead to other reactive species. The depletion of sulfhydryl-containing antioxidants, such as glutathione, is a key mechanism of oxidative stress. An overproduction of reactive oxygen species (ROS) associated with this compound can overwhelm and deplete the cell's antioxidant capacity, including crucial sulfhydryl-containing molecules, leading to cellular damage.

Studies have shown that this compound stimulates oxygen uptake during the autoxidation of catecholamines, a process that converts consumed oxygen into hydrogen peroxide. nih.gov This redox cycling process contributes to the generation of superoxide (B77818) anions. The autoxidation of leucothis compound, a reduced form of this compound, is a significant source of this superoxide production. nih.gov This cascade of reactive oxygen species generation can lead to the depletion of cellular antioxidants that rely on sulfhydryl groups for their function, thereby exacerbating cardiac injury.

This compound Formation in the Context of Ischemia/Reperfusion Injury

Ischemia/Reperfusion (I/R) injury is a phenomenon where cellular damage is paradoxically worsened when blood flow is restored to tissue after a period of ischemia. nih.gov This process involves a burst of oxidative stress, inflammation, and cellular death. nih.gov this compound and its precursor, adrenaline, play a role in this pathological process. During ischemia, the breakdown of ATP leads to the accumulation of hypoxanthine. nih.gov Upon reperfusion, the reintroduction of oxygen facilitates the generation of superoxide anions. nih.gov

The oxidation of adrenaline to this compound is stimulated by oxygen radical production, a hallmark of I/R injury. nih.gov This can occur in inflammatory conditions where polymorphonuclear leukocytes, which produce oxygen radicals, infiltrate the tissue. nih.gov Therefore, the conditions present during I/R injury are conducive to the formation of this compound.

Research using isolated rabbit hearts has demonstrated that this compound possesses cardiotoxic properties that can aggravate ischemic damage. nih.govnih.gov In these studies, this compound treatment was found to enhance the epicardial NADH-fluorescence, an indicator of myocardial ischemia, suggesting it worsens the extent of the ischemic injury. nih.govnih.gov The deleterious effects of this compound on myocardial ischemia are thought to be caused by functional effects that impair the balance between oxygen consumption and supply. nih.gov

Experimental ModelThis compound ConcentrationObserved Effect on IschemiaCitation
Isolated Rabbit Hearts10⁻⁶ mol/LNo significant enhancement of NADH fluorescence after repetitive coronary occlusions. nih.gov
Isolated Rabbit Hearts10⁻⁴ mol/LSignificant enhancement of NADH fluorescence, indicating worsened myocardial ischemia. nih.gov
Isolated Rabbit Hearts10⁻⁶ mol/LSignificant enhancement of epicardial NADH-fluorescence during myocardial ischemia. nih.gov

Pharmacological Modulation of this compound's Cardiovascular Effects

The adverse cardiovascular effects of this compound, such as coronary artery constriction and myocardial necrosis, can be influenced by various pharmacological agents. Research has identified several classes of compounds that can attenuate or modify the actions of this compound on the heart.

This compound has been identified as a potent coronary vasoconstricting agent in isolated rat hearts, an effect that is dependent on the availability of external calcium ions. nih.gov Consequently, calcium channel blockers have been shown to be effective in mitigating this effect.

Alterations in the concentrations of various cations in the perfusion medium have also been shown to modulate the cardiotoxic effects of this compound. nih.gov These findings suggest that ionic fluxes across the cell membrane are critical in the pathophysiology of this compound-induced cardiac damage.

The table below summarizes the effects of various pharmacological agents on this compound-induced cardiovascular changes.

Pharmacological Agent/InterventionExperimental ModelEffect on this compound-Induced Cardiovascular ChangesCitation
Calcium Channel Blockers
VerapamilIsolated Rat HeartSignificantly reduced coronary pressure increase. nih.gov
D-600 (Gallopamil)Isolated Rat HeartSignificantly reduced coronary pressure increase. nih.gov
Other Agents
SulfinpyrazoneIsolated Rat HeartSignificantly reduced coronary pressure increases. nih.gov
Indomethacin (High Conc.)Isolated Rat HeartAttenuated the degree of coronary pressure elevation. nih.gov
Propranolol (High Conc.)Isolated Rat HeartAttenuated the degree of coronary pressure elevation. nih.gov
Acetylsalicylic AcidIsolated Rat HeartNo effect on coronary pressure elevation. nih.gov
PhenoxybenzamineIsolated Rat HeartNo effect on coronary pressure elevation. nih.gov
Reducing Agents
Ascorbic AcidIsolated Rat HeartAccelerated the rate of heart failure; increased ultrastructural damage. nih.gov
CysteineIsolated Rat HeartIncreased ultrastructural damage compared to this compound alone. nih.gov
DithiothreitolIsolated Rat HeartAccelerated the rate of heart failure; did not increase ultrastructural damage. nih.gov
Cation Concentration Changes
Reduced Ca²⁺ ConcentrationIsolated Rat HeartCompletely prevented myocardial necrosis. nih.gov
Increased Mg²⁺ ConcentrationIsolated Rat HeartCompletely prevented myocardial necrosis. nih.gov
Increased Ca²⁺ or K⁺ ConcentrationIsolated Rat HeartPartially maintained contractile force but increased ultrastructural damage. nih.gov
Decreased Na⁺ ConcentrationIsolated Rat HeartPartially maintained contractile force but increased ultrastructural damage. nih.gov

Adrenochrome in Diverse Pathophysiological Contexts

Schizophrenia and the Adrenochrome Hypothesis: Re-evaluation and Contemporary Perspectives

The this compound hypothesis, one of the earliest biochemical theories in psychiatry, posited that the oxidation of adrenaline into this compound was a key etiological factor in schizophrenia. researchgate.net This theory, first proposed in the 1950s, suggested that this compound, a neurotoxic and psychotomimetic substance, could induce the perceptual and thought disturbances characteristic of the disorder. isom.cawikipedia.org While the hypothesis waned for several decades, modern research has renewed interest in the role of oxidative stress and catecholamine metabolism in the pathophysiology of schizophrenia.

Biochemical Abnormalities in Adrenaline Metabolism and Schizophrenia

The core of the this compound hypothesis lies in the proposed abnormal metabolism of adrenaline in individuals with schizophrenia. The theory suggests that an excessive production of this compound results from the oxidation of adrenaline. isom.ca This metabolic pathway is described as follows:

Noradrenaline is methylated to form adrenaline.

Adrenaline is then oxidized to form this compound. isom.ca

this compound can be further converted into other compounds, such as leukothis compound or adrenolutin. The diversion of this pathway towards adrenolutin, which is also considered a hallucinogen, was thought to aggravate the condition. isom.ca

Interest in this metabolic pathway was reignited with the discovery that this compound may be a normal intermediate in the synthesis of neuromelanin. wikipedia.org Furthermore, research has pointed to potential genetic defects in the enzymes responsible for detoxifying this compound. One such enzyme is glutathione (B108866) S-transferase, and a defective gene for this enzyme has been suggested as a potential vulnerability factor in schizophrenia. nih.gov The body's capacity to handle oxidative stress and detoxify reactive quinones like this compound is therefore considered a crucial area of investigation. Perturbations in the hypothalamic-pituitary-adrenal (HPA) axis, which regulates stress responses and adrenaline release, have also been documented in schizophrenia, potentially contributing to the dysregulation of adrenaline metabolism. nih.gov

Clinical Correlates and Historical Controversies of Therapeutic Interventions Based on the this compound Hypothesis

Based on their hypothesis, researchers Abram Hoffer and Humphry Osmond proposed therapeutic interventions aimed at reducing the formation of this compound in the brain. wikipedia.orgbritannica.com They speculated that high doses of antioxidants, specifically vitamin C and niacin (vitamin B3), could prevent the oxidation of adrenaline and thus ameliorate the symptoms of schizophrenia. researchgate.netwikipedia.org These vitamins were thought to act as "methyl acceptors" or antioxidants, theoretically reducing the biochemical pressure to form this compound. isom.caresearchgate.net

Hoffer and Osmond conducted a series of small-scale studies in the 1950s and reported positive outcomes with what they termed "megavitamin therapy." britannica.com However, these studies were met with significant controversy and criticism from the broader medical community. britannica.com A key point of contention was the failure of independent, larger-scale studies to replicate their findings. britannica.com Additionally, the this compound hypothesis faced challenges regarding the detectability of this compound in the plasma of individuals with schizophrenia. researchgate.net The emergence of antipsychotic medications in the same era, which offered more rapid symptom control, also contributed to the decline in interest in the this compound hypothesis and its associated treatments. researchgate.net

Modern Research on Oxidative Stress and Catecholamine Quinones in Schizophrenia

Contemporary research has shifted the focus from this compound as a single causative agent to the broader role of oxidative stress in the pathophysiology of schizophrenia. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. nih.gov There is now considerable evidence suggesting that individuals with schizophrenia have increased markers of oxidative damage to lipids, proteins, and DNA, as well as alterations in both enzymatic and non-enzymatic antioxidant systems. nih.gov

This modern perspective reintegrates aspects of the original this compound hypothesis by focusing on the neurotoxic potential of catecholamine quinones, which are formed through the oxidation of neurotransmitters like dopamine (B1211576) and adrenaline. researchgate.net this compound is a prime example of such a quinone. The brain may be particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich content. nih.gov Oxidative stress is now understood to be interconnected with other key pathological processes implicated in schizophrenia, including:

Inflammation: Oxidative stress can trigger inflammatory responses. nih.gov

Mitochondrial Dysfunction: Mitochondria are a major source of ROS, and their dysfunction is increasingly recognized in schizophrenia. mdpi.comfrontiersin.org

Glutamatergic and GABAergic Dysfunction: Oxidative stress can impact neurotransmitter systems, including the N-methyl-D-aspartate (NMDA) receptors, which are known to be hypoactive in schizophrenia. nih.gov

Therefore, while the original this compound hypothesis may have been simplistic in its formulation, its core idea of toxic metabolic byproducts of adrenaline contributing to psychosis is echoed in the current understanding of how oxidative stress and the resulting catecholamine quinones can impact brain function in schizophrenia. researchgate.netnih.gov

This compound and Neurodegenerative Disorders

The interest in this compound and related aminochromes extends beyond schizophrenia to neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases. The common thread is the involvement of oxidative stress and the metabolism of catecholamines in the pathogenic processes of these conditions. nih.govresearchgate.net

Proposed Involvement of this compound in Alzheimer's and Parkinson's Disease Pathogenesis

The potential role of this compound in neurodegenerative diseases is linked to its status as an intermediate in neuromelanin formation and its inherent reactivity. wikipedia.org Neuromelanin is the dark pigment found in specific populations of catecholaminergic neurons, such as those in the substantia nigra that are lost in Parkinson's disease. Abnormalities in the neuromelanin pathway could lead to the accumulation of cytotoxic intermediates like aminochromes. researchgate.net

Both Alzheimer's and Parkinson's disease are characterized by significant oxidative stress and the aggregation of misfolded proteins (amyloid-beta and tau in Alzheimer's, and alpha-synuclein (B15492655) in Parkinson's). nih.govresearchgate.net The oxidation of catecholamines can contribute to this oxidative environment. In Parkinson's disease, the oxidation of dopamine to dopaminochrome (an aminochrome (B613825) similar to this compound) is considered a source of neurotoxicity. Similarly, the processes that lead to the formation of this compound from adrenaline can generate reactive oxygen species, contributing to the cellular damage seen in these diseases. researchgate.net The interplay between oxidative stress, mitochondrial dysfunction, and neuroinflammation is a shared mechanistic pathway in both Alzheimer's and Parkinson's, creating an environment where reactive molecules like this compound could potentially exacerbate neuronal damage. nih.govfrontiersin.orgmdpi.com

Relationship of this compound to Quinone Reductase Activity and Associated Free Radical Production in Neurodegeneration

A significant finding linking this compound to neurodegeneration is its specific interaction with the enzyme quinone reductase 2 (QR2, also known as NQO2). nih.govnih.gov Research has demonstrated that QR2 is highly specific for the reduction of this compound, whereas the more extensively studied quinone reductase 1 (QR1) shows no such activity. nih.govresearchgate.net This enzymatic reaction converts the quinone structure of this compound back to a dihydroxyl form. nih.gov

The specificity of QR2 for this compound and other catechol quinones suggests it plays a crucial role in regulating catecholamine oxidation processes. nih.govnih.gov This is particularly relevant to Parkinson's disease, where the metabolism of dopamine in the substantia nigra is central to the pathology. nih.gov While the two-electron reduction of quinones by reductases is generally considered a detoxification pathway, the activity of QR2 can, under certain conditions, lead to the production of free radicals. researchgate.net The ability of QR2 to increase the generation of free radicals in the presence of quinone derivatives of catecholamines is considered a potential component in the pathogenesis of neurodegenerative diseases. researchgate.net Genetic polymorphisms in QR2 have been associated with various neurological disorders, further highlighting its potential importance in maintaining neuronal health. nih.gov

Interactive Data Table: Quinone Reductase Specificity for this compound

EnzymeSubstrate Specificity for this compoundImplication in Neurodegeneration
Quinone Reductase 1 (QR1) No detectable activityPrimarily involved in detoxifying other quinones, not catechol quinones like this compound.
Quinone Reductase 2 (QR2) High specificity and affinityPlays a key role in regulating catecholamine oxidation; its activity can lead to free radical production, potentially contributing to the pathology of neurodegenerative disorders like Parkinson's disease.

Therapeutic Implications of Modulating this compound-Related Pathways in Neurodegenerative Conditions

The role of this compound and its related pathways in neurodegenerative conditions is a complex and evolving area of research. While direct therapeutic interventions targeting this compound in diseases like Alzheimer's and Parkinson's are not established, the underlying biochemical principles of catecholamine oxidation offer a conceptual framework for potential therapeutic strategies. The "this compound hypothesis" historically posited that the abnormal metabolism of adrenaline to this compound could be a factor in schizophrenia. wikipedia.org More recently, this concept has been extended to neurodegenerative disorders, particularly Parkinson's disease, where the oxidation of dopamine to dopachrome (B613829), a related aminochrome, is considered a potential contributor to neuronal damage. isom.ca

The therapeutic implications revolve around mitigating the formation and cytotoxicity of these reactive aminochromes. One proposed strategy involves the use of antioxidants. For instance, it has been suggested that Vitamin B3 (niacin) could act as an antagonist to the effects of this compound. isom.ca The rationale is that by preventing the oxidation of catecholamines, the production of neurotoxic metabolites could be reduced.

While metabolomic studies in Alzheimer's disease have identified significant alterations in various pathways, including tryptophan, methionine, and purine (B94841) metabolism, a direct link to the this compound pathway has not been explicitly established in large-scale studies. nih.gov However, the observed perturbations in neurotransmitter pathways and the evidence of profound biochemical alterations linked to abnormal amyloid-β and tau metabolism suggest that the broader context of metabolic dysregulation is a key feature of the disease. nih.govbiorxiv.org

Current therapeutic strategies for neurodegenerative diseases are multifaceted, aiming to address protein aggregation, neuroinflammation, and synaptic dysfunction. nih.govmdpi.comnih.gov For example, memantine, an NMDA receptor antagonist used in Alzheimer's treatment, is thought to counter the pro-inflammatory activity of NF-κB. nih.gov The development of therapies that can modulate specific metabolic pathways implicated in disease progression is an active area of investigation. encyclopedia.pubmdpi.com As our understanding of the precise role of aminochrome metabolism in the brain deepens, it may open new avenues for targeted interventions. A theoretical approach could involve the development of drugs that specifically inhibit the enzymes responsible for the conversion of catecholamines to their toxic quinone derivatives or enhance their detoxification. wikipedia.org

Implications of this compound in Other Medical Conditions

This compound-Related Compounds in Cancer Research

The investigation of this compound-related compounds in oncology has primarily focused on their potential as adjuncts to radiotherapy, specifically for their radioprotective properties.

Research has demonstrated that certain derivatives of this compound can offer a protective effect on hematopoietic organs during radiation therapy. A key compound studied in this context is this compound monoguanylhydrazone methanesulfonate (B1217627) (also referred to as S-Adchnon) and this compound monoaminoguanidine methanesulfonate (AMM). nih.govnih.gov

Clinical and preclinical studies have shown that these compounds can mitigate the damage to hematopoietic stem and progenitor cells caused by radiation. nih.gov In studies involving cancer patients undergoing radiotherapy, the administration of this compound monoguanylhydrazone methanesulfonate was found to have a protective effect on the hematopoietic system, as evidenced by measurements of erythrocyte and leukocyte counts. nih.gov Similarly, in animal models, AMM demonstrated radioprotective effects on irradiated mice, contributing to the survival of granulocyte-macrophage colony-forming cells (GM-CFC), a type of hematopoietic progenitor cell. nih.gov

Table 1: Investigated this compound Derivatives in Radioprotection

Compound Name Investigated Effect Model Key Findings
This compound monoguanylhydrazone methanesulfonate (S-Adchnon) Protective effect on hematopoietic organs Cancer patients undergoing radiotherapy Showed protective effects on erythrocyte and leukocyte counts. nih.gov
This compound monoaminoguanidine methanesulfonate (AMM) Radioprotective effects on hematopoietic progenitor cells Irradiated C57BL mice Increased survival of GM-CFC. nih.gov

The exact mechanisms by which this compound derivatives exert their radioprotective effects are not fully elucidated but are thought to be multifactorial. These compounds are classified as radiation-protective agents. nih.govnih.gov The protective action on hematopoietic stem cells is a critical aspect, as it helps to preserve the body's ability to produce blood cells, a function often compromised during radiotherapy. nih.gov The ability of these compounds to act as radical scavengers and modulate physiological responses to radiation-induced stress is a likely contributing factor.

This compound Formation in Inflammatory States (e.g., Role of Polymorphonuclear Leukocytes in Cardiac Diseases)

There is significant evidence linking the formation of this compound to inflammatory conditions, particularly those involving the infiltration of polymorphonuclear leukocytes (PMNs), a type of white blood cell. This process is especially relevant in the context of certain cardiac diseases.

Research has shown that activated PMNs can stimulate the oxidation of adrenaline to this compound. researchgate.netnih.govnih.gov This conversion is a major catabolic route for adrenaline in the presence of these inflammatory cells. nih.gov The process is detectable within minutes of PMN stimulation and can continue for several hours. nih.govnih.gov Studies have found that in the presence of stimulated PMNs, a significant portion of adrenaline oxidation occurs via the this compound pathway rather than the more common amine oxidase-catechol methyltransferase pathway. nih.gov

This mechanism has been proposed to be a key contributor to the production of this compound in cardiac diseases characterized by the infiltration of PMNs, such as myocardial infarction. researchgate.net Following a heart attack, there is a massive infiltration of these leukocytes around the infarcted tissue. researchgate.net The localized inflammatory environment created by these cells can facilitate the oxidation of adrenaline, leading to the formation of this compound, which itself has been reported to have cardiotoxic properties. researchgate.netnih.govnih.govnih.gov Furthermore, serum from patients who have had a myocardial infarction has been shown to induce a greater oxidation of adrenaline to this compound compared to serum from control subjects. nih.gov This finding supports the in vivo relevance of this pathway in cardiac pathology.

The presence of this compound has also been detected in the synovial fluid of patients with rheumatoid arthritis, another condition characterized by significant PMN infiltration, providing further evidence for this cellular mechanism of this compound formation in inflammatory states. nih.gov

Table 2: this compound Formation in Inflammatory Conditions

Condition Key Cellular Mediator Proposed Mechanism Pathophysiological Relevance
Myocardial Infarction Polymorphonuclear Leukocytes (PMNs) Oxidation of adrenaline to this compound by activated PMNs infiltrating the cardiac tissue. researchgate.netnih.gov Potential contribution to cardiotoxicity and myocardial damage. researchgate.netnih.gov
Rheumatoid Arthritis Polymorphonuclear Leukocytes (PMNs) Presence of this compound detected in synovial fluid containing PMNs. nih.gov Indicates a potential role in inflammatory joint diseases.

Research Methodologies and Analytical Approaches for Adrenochrome Studies

In Vitro Experimental Models for Adrenochrome Research

In vitro models are crucial for dissecting the direct cellular and molecular mechanisms of this compound without the confounding variables of a whole organism. These systems allow for precise control over the experimental environment.

Cell culture systems provide a simplified, reproducible model to study the direct effects of this compound on specific cell types.

Cardiomyocytes: Freshly isolated rat cardiomyocytes have been instrumental in studying the formation of this compound from adrenaline and its subsequent effects on cardiac cells. Research has shown that the intracellular redox environment significantly influences the oxidation pathway of adrenaline. Studies have monitored parameters such as cell viability, ATP levels, lipid peroxidation, and the formation of this compound and related quinoproteins. In these systems, adrenaline exposure leads to a time-dependent depletion of intracellular glutathione (B108866) (GSH) and an increase in this compound formation, providing insights into the biochemical pathways of adrenaline-induced cardiotoxicity. nih.gov

HT-22 Cells: The HT-22 mouse hippocampal neuronal cell line is a widely used model for investigating glutamate-induced oxidative stress and neurotoxicity. sigmaaldrich.com In the context of this compound research, HT-22 cells have been used to explore the production of reactive oxygen species (ROS) and the neuroprotective potential of various compounds against this compound-induced effects. researchgate.net Experimental protocols often involve incubating the cells with varying concentrations of this compound and measuring cell viability through assays like the MTT assay. sigmaaldrich.comnih.gov These studies help in understanding the molecular mechanisms underlying potential neurotoxic effects and in screening for neuroprotective agents. For instance, one study investigated the impact of this compound on ROS production in HT-22 cells using fluorescent probes like CM-H2DCFDA and CellROX Green Reagent. researchgate.net

Table 1: In Vitro Cell Culture Models for this compound Research

Cell Type Model System Key Research Focus Example Findings
Cardiomyocytes Primary rat cardiomyocytes Adrenaline oxidation, cardiotoxicity Adrenaline oxidation to this compound is influenced by the cellular redox state; associated with GSH depletion. nih.gov
HT-22 Cells Mouse hippocampal neuronal cell line Neurotoxicity, oxidative stress This compound induces ROS production; used to screen for neuroprotective compounds. sigmaaldrich.comresearchgate.net

The Langendorff-perfused isolated heart is a classic ex vivo preparation that allows for the study of cardiac function in the absence of systemic neural and hormonal influences. nih.govscispace.com This technique involves retrogradely perfusing the heart through the aorta with a crystalloid buffer, such as Krebs-Henseleit solution, which maintains its viability and allows for the measurement of various functional parameters. researchgate.netsouthalabama.edu

In this compound research, the isolated rat heart model has been used to investigate its direct effects on coronary circulation and myocardial contractility. researchgate.netnih.gov A typical experimental protocol involves cannulating the aorta of an excised rat heart and perfusing it at a constant pressure or flow. researchgate.netsouthalabama.edu this compound is then introduced into the perfusate, and parameters such as coronary pressure (an indicator of coronary resistance), heart rate, and left ventricular developed pressure are continuously monitored. Studies have demonstrated that this compound can induce a dose-dependent increase in coronary pressure, suggesting a potent coronary constricting effect. researchgate.net

Understanding the enzymatic processes that lead to the formation and breakdown of this compound is fundamental to comprehending its biological activity.

Formation of this compound: The primary enzyme responsible for the oxidation of adrenaline to this compound is tyrosinase (EC 1.14.18.1), a copper-containing enzyme. nih.govnih.gov Kinetic studies of tyrosinase have been performed to characterize its activity with various substrates. The Michaelis-Menten constant (K_m) and maximum velocity (V_max) are key parameters determined in these studies. For instance, the K_m value of tyrosinase from Agaricus bisporus for catechol has been reported as 0.71 mM, and for L-DOPA as 0.87 mM, indicating a higher affinity for catechol. niscpr.res.in The formation of this compound can be monitored spectrophotometrically due to its distinct color. odinity.com

Metabolism of this compound: The metabolic fate of this compound is also a subject of enzymatic investigation. NADPH-cytochrome P450 reductase (POR) is a key enzyme involved in the metabolism of various compounds, including the reduction of quinones. niscpr.res.inodinity.com This enzyme transfers electrons from NADPH to cytochrome P450. vumc.org While detailed kinetic parameters (K_m, V_max) for the specific interaction of this compound with POR are not extensively documented in readily available literature, it is understood that POR can reduce this compound, influencing its stability and downstream effects. The classic Michaelis-Menten kinetic model is often used to describe such enzyme-substrate interactions, although more complex models may be necessary for enzymes like those in the cytochrome P450 system. nih.gov

Table 2: Key Enzymes in this compound Formation and Metabolism

Enzyme Role Substrate(s) Product(s) Kinetic Parameters Example (Source Dependent)
Tyrosinase Formation Adrenaline, L-DOPA, Catechol This compound, Dopaquinone K_m for Catechol: 0.71 mM; K_m for L-DOPA: 0.87 mM niscpr.res.in
NADPH-Cytochrome P450 Reductase (POR) Metabolism This compound, NADPH Reduced this compound metabolites Transfers electrons from NADPH to metabolize substrates. odinity.comvumc.org

In Vivo Experimental Models for this compound Research

In vivo models are indispensable for examining the systemic effects of this compound, integrating the complex interactions between various organs and physiological systems.

A variety of animal models have been employed to study the neurological and behavioral effects of this compound.

Rats: Rats are frequently used in neurobehavioral research. Early studies utilized conditioned reflex techniques to demonstrate that this compound could disrupt learned behaviors. For example, some research showed that this compound could abolish sequential conditioned responses in rats, affecting their ability to respond to symbolic cues for food. grahamfrench247.com Modern behavioral assays in rats that could be applied to study the effects of this compound include the attentional set-shifting test for cognitive flexibility, the elevated plus maze for anxiety-like behavior, and the social interaction test. nih.gov These tests allow for a more nuanced assessment of cognitive and affective changes induced by the compound.

Other Animals: Other species have also been used. For instance, early research reported that this compound could induce behavioral changes in spiders, causing disorganization in their web-building patterns in a manner reportedly similar to the serum from certain psychiatric patients. grahamfrench247.com Studies in monkeys have also been conducted, suggesting that more sophisticated behavioral tests can detect effects at lower concentrations of this compound. grahamfrench247.com

The cardiovascular effects of this compound have been investigated in several animal models, providing crucial data on its hemodynamic impact.

Rats: In vivo studies in rats have involved the intravenous infusion of this compound to observe its effects on cardiovascular parameters. In one such study, rats were administered this compound, and changes in the electrocardiogram (ECG) and blood pressure were recorded. nih.gov The findings indicated that at higher concentrations, this compound led to a depression in both heart rate and blood pressure, and induced arrhythmias, such as premature ventricular contractions. nih.gov These studies often include ultrastructural examination of the heart tissue to correlate functional changes with structural damage, such as mitochondrial swelling and myofibril hypercontraction. nih.gov

Rabbits: Rabbits have also been used as a model for this compound's cardiotoxic effects. In studies with isolated rabbit hearts, this compound was shown to have a positive inotropic effect (increased contractility) but also impaired myocardial relaxation. southalabama.edu Furthermore, it demonstrated coronary constrictor activity, which could worsen the balance between myocardial oxygen supply and demand. southalabama.edunih.gov

Table 3: Hemodynamic Parameters Measured in In Vivo this compound Studies

Parameter Definition Animal Model(s) Observed Effect of this compound
Heart Rate The number of heartbeats per minute. Rat nih.gov Depressed at higher concentrations. nih.gov
Blood Pressure The pressure of circulating blood on the walls of blood vessels. Rat nih.gov Depressed at higher concentrations. nih.gov
Electrocardiogram (ECG) A recording of the electrical activity of the heart. Rat nih.gov Showed arrhythmias, including premature ventricular contractions. nih.gov
Coronary Flow/Pressure The volume of blood flowing through the coronary arteries and the pressure within them. Rabbit southalabama.edunih.gov Increased coronary pressure (constriction). southalabama.edunih.gov
Left Ventricular Pressure The pressure within the left ventricle of the heart. Rabbit southalabama.edu Increased contractility (positive inotropic effect). southalabama.edu

Animal Models in Radioprotection Studies Utilizing this compound Derivatives

Research has explored the potential radioprotective effects of this compound derivatives in animal models, particularly in mice subjected to irradiation. One such derivative is this compound monoaminoguanidine methanesulfonate (B1217627) (AMM). Studies investigated the effects of AMM on the survival of irradiated mice and hematopoietic progenitor cells (GM-CFC). nih.gov

In one study, the combined effects of immunomodulators, such as lithium and OK432, with an this compound derivative (referred to as AMM) were examined in ddY mice exposed to 8.5 Gy of X-ray radiation. nih.gov When administered alone, AMM at a dose of 100 mg/kg did not show a radioprotective effect on the survival of the irradiated mice. nih.gov However, a slight radioprotective effect was observed when AMM was used in combination with lithium. nih.gov Conversely, when AMM was combined with OK432, a known radioprotective agent, the protective effect of OK432 was completely eliminated. nih.gov The study concluded that the combination of AMM with lithium offered a slight degree of radioprotection, though it may not be significant for clinical use, and that combining AMM with OK432 should be avoided. nih.gov

Table 1: Summary of Radioprotection Studies with this compound Derivatives in Mice

Compound/Combination Animal Model Radiation Dose Key Finding Reference
This compound Derivative (AMM) alone ddY mice 8.5 Gy No effect on survival. nih.gov
AMM + Lithium ddY mice 8.5 Gy Slight radioprotective effect. nih.gov
AMM + OK432 ddY mice 8.5 Gy Total elimination of OK432's radioprotective effect. nih.gov
This compound monoaminoguanidine methanesulfonate (AMM) C57BL mice Not specified Investigated for effects on survival of mice and GM-CFC. nih.gov

Historical Human Studies on this compound Effects

In the 1950s and 1960s, this compound became the subject of limited-scale human studies. wikipedia.org Canadian psychiatrists Abram Hoffer and Humphry Osmond were central figures in this research. britannica.com They observed similarities between the effects of the hallucinogen mescaline and the symptoms of schizophrenia and hypothesized that a substance related to adrenaline might be involved. britannica.com Their search led them to identify this compound as a potential candidate. britannica.com

Several small studies, typically involving 15 or fewer participants, were conducted during this era. wikipedia.org Hoffer and Osmond reported that this compound could induce psychotic reactions, including thought disorders and derealization. wikipedia.orgbritannica.com Based on these observations, they formulated the "this compound hypothesis" in 1967, which posited that an accumulation of this compound in the brain could be a cause of schizophrenia and other mental illnesses. wikipedia.orgbritannica.com However, the this compound theory of schizophrenia eventually waned as later research failed to detect this compound in individuals with the condition. wikipedia.org Follow-up studies by the American Psychiatric Association and others did not confirm the benefits of the proposed treatments based on this hypothesis. wikipedia.org

Advanced Analytical and Spectroscopic Techniques in this compound Characterization and Detection

The study of this compound, an oxidation product of adrenaline, relies on a suite of advanced analytical and spectroscopic methods for its detection, quantification, and structural confirmation.

Spectrophotometric Methods (UV-Vis) for this compound Oxidation Product Detection

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for detecting and quantifying this compound. nih.gov this compound is a colored compound, typically appearing deep-violet in its pure form, which allows for its measurement via absorbance. wikipedia.org The oxidation of adrenaline to this compound can be monitored spectrophotometrically, with the resulting product showing a characteristic absorption maximum around 480-495 nm. nih.govnih.govgoogle.com

This method is applied in various contexts, such as monitoring the production of this compound during chemical reactions. For instance, in a process to prepare this compound, the reaction's progress is tracked by measuring the absorbance at a wavelength of 495 nm until it reaches its maximum, indicating the peak yield of this compound. google.com Similarly, in studies of adrenaline catabolism by polymorphonuclear leucocytes, the formation of this compound was detected spectrophotometrically at 480 nm. nih.gov The pink color of this compound produced from methyldopa (B1676449) in a phosphate (B84403) buffer can be measured at 485 nm. nih.gov

Table 2: UV-Vis Spectrophotometric Parameters for this compound Detection

Application Wavelength (λmax) Matrix/Medium Reference
Monitoring this compound Production 495 nm Aqueous Reaction Mixture google.com
Detection of Adrenaline Catabolism 480 nm Cell Medium nih.gov
Determination from Methyldopa 485 nm Phosphate Buffer nih.gov
Adrenaline Auto-oxidation Product 488 nm Acidic Solution with Vanadium (V) researchgate.net

Chromatographic Techniques (HPLC, LC-MS) for this compound and Metabolite Identification and Quantification

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation, identification, and quantification of this compound and its related metabolites from complex biological samples.

HPLC, often using a reverse-phase column, allows for the separation of this compound from its precursor, adrenaline, and other catecholamines. nih.govresearchgate.net Detection is frequently performed using a photodiode array (PDA) detector, which can monitor specific wavelengths, such as 490 nm for this compound. nih.govup.pt An isocratic reverse-phase HPLC method has been developed to analyze pairs of catecholamine-aminochromes. nih.gov This technique has been successfully applied to detect and monitor this compound concentrations in rat blood following administration. nih.govup.pt

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both quantification and structural confirmation. nih.gov LC-MS is particularly valuable for metabolite profiling in biological matrices. nih.govijpras.com For instance, this compound present in blood samples has been characterized using UV detection in tandem with mass spectrometry. nih.gov LC-MS/MS (tandem mass spectrometry) further enhances metabolite identification by providing fragmentation data that helps elucidate the structure of the detected molecules. nih.gov This approach is a cornerstone of modern metabolomics, enabling the identification of metabolites like this compound o-semiquinone in complex samples. tmiclinode.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including this compound and its derivatives. hyphadiscovery.com While techniques like LC-MS can predict structures, NMR provides unambiguous confirmation by mapping the carbon-hydrogen framework of a molecule. hyphadiscovery.com

The structural elucidation process typically involves a suite of NMR experiments. One-dimensional (1D) ¹H NMR provides information about the chemical environment of hydrogen atoms. youtube.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. hyphadiscovery.comyoutube.com

COSY identifies protons that are coupled to each other (typically on adjacent carbons). youtube.com

HSQC correlates protons directly to the carbon atoms they are attached to. youtube.com

HMBC reveals longer-range correlations between protons and carbons (two to three bonds away), which is crucial for piecing together different fragments of the molecule. hyphadiscovery.com

Although a detailed, publicly available NMR structural assignment specifically for this compound is not prevalent in the initial search results, the application of these standard NMR techniques is the established method for confirming the precise atomic connectivity and final structure of such compounds. hyphadiscovery.comnih.gov

Current Perspectives and Future Directions in Adrenochrome Research

Re-evaluation of the Adrenochrome Paradigm in Modern Neuroscience and Psychiatry

The original "this compound hypothesis," proposed in the 1950s by researchers Abram Hoffer and Humphry Osmond, posited that the abnormal metabolism of adrenaline, leading to an overproduction of this compound, was a potential cause of schizophrenia. nih.govresearchgate.net This theory was based on early, small-scale studies reporting that this compound could induce psychological effects, such as thought disorders and derealization, in healthy volunteers. nih.govtandfonline.com The hypothesis suggested that by preventing the oxidation of adrenaline with antioxidants, the symptoms of schizophrenia could be mitigated. isom.ca However, due to difficulties in detecting this compound in individuals with schizophrenia and methodological critiques, the theory largely fell out of favor within mainstream psychiatry for many years. wikipedia.org

In the early 2000s, scientific advancements prompted a re-evaluation of this paradigm. wikipedia.org Two key areas of modern research have revived interest in this compound's potential role in neuropsychiatric conditions:

Neuromelanin Formation: A significant development was the discovery that this compound may be a naturally occurring intermediate in the synthesis of neuromelanin. wikipedia.orgresearchgate.net Neuromelanin is a dark pigment found in specific populations of catecholaminergic neurons, such as those in the substantia nigra and locus coeruleus. wikipedia.org This pigment is believed to accumulate with age and may play a protective role by chelating metals and sequestering toxic molecules. wikipedia.orgnih.gov The fact that this compound is a precursor in this metabolic pathway suggests it is endogenously produced in the human brain, lending credibility to the possibility that its dysregulation could have neurological consequences. tandfonline.comnih.gov

Genetic Links to Detoxification Pathways: Research has identified that catecholamine o-quinones, a class of compounds that includes this compound, are detoxified in part by conjugation with glutathione (B108866), a reaction catalyzed by the enzyme glutathione S-transferase (GST). tandfonline.comnih.gov Seminal studies have found a statistically significant association between a deletion in the gene for a specific GST isozyme (GSTM1) and an increased susceptibility to schizophrenia, particularly the disorganized type. tandfonline.comnih.gov The absence or reduction of this enzyme's activity could lead to an accumulation of potentially neurotoxic compounds like this compound, providing a plausible biochemical mechanism that links a genetic predisposition to the original hypothesis. nih.govnih.gov This genetic evidence provides a crucial piece of empirical support that was missing during the initial formulation of the this compound theory. tandfonline.com

Table 1: Key Research Findings in the Re-evaluation of the this compound Hypothesis

Research Area Key Finding Implication for this compound Paradigm Key References
Endogenous Production This compound is an intermediate in the synthesis of neuromelanin, a pigment in catecholaminergic neurons. Confirms that this compound can be formed naturally within the human brain, a critical point of the original hypothesis. tandfonline.comwikipedia.orgresearchgate.net
Detoxification Pathway The enzyme Glutathione S-transferase (GST) detoxifies this compound by conjugating it with glutathione. Identifies a specific biochemical pathway responsible for neutralizing this compound. tandfonline.comnih.govnih.gov
Genetic Association Deletion of the GSTM1 gene is associated with an increased risk for certain forms of schizophrenia. Suggests a genetic vulnerability that could lead to impaired detoxification and subsequent accumulation of this compound. tandfonline.comnih.gov
Historical Studies Early experiments reported that administration of this compound induced psychotomimetic effects in volunteers. Provided the initial basis for the hypothesis that this compound could be an endogenous factor in psychosis. nih.govresearchgate.nettandfonline.com

Potential of this compound as a Biomarker or Therapeutic Target for Oxidative Stress

The re-evaluation of this compound has shifted focus towards its role within the broader context of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them.

This compound as a Biomarker:

The very formation of this compound is intrinsically linked to oxidative processes. Adrenaline oxidizes to form this compound, a reaction that can be stimulated by the presence of oxygen radicals. nih.govnih.gov Research has shown that the autoxidation of adrenaline generates superoxide (B77818) anions, which contribute to this compound formation. nih.gov Furthermore, studies have demonstrated that oxygen radical production by immune cells (polymorphonuclear leucocytes) directly stimulates the oxidation of adrenaline via the this compound pathway. nih.gov

This direct link has led to the use of the "this compound reaction" as a laboratory method to measure increased oxygen radical-flux resulting from the metabolism of certain compounds. nih.gov This suggests that measuring the levels of this compound or its stable metabolites, such as adrenolutin, could serve as a potential biomarker for oxidative stress in conditions where catecholamine metabolism is heightened, such as in inflammatory states. nih.govorthomolecular.org

This compound Pathway as a Therapeutic Target:

If the accumulation of this compound contributes to cellular toxicity, then the pathways involved in its formation and detoxification become logical therapeutic targets. Rather than using this compound itself as a therapy, future strategies may focus on modulating its concentration to mitigate oxidative stress.

Potential therapeutic approaches could include:

Enhancing Detoxification: Since enzymes like glutathione S-transferase and NAD(P)H quinone oxidoreductase 1 (NQO1) are involved in detoxifying this compound, developing interventions to boost the activity of these enzymes could be beneficial. nih.govresearchgate.net This is particularly relevant for individuals with genetic polymorphisms that result in reduced enzyme function. nih.gov

Antioxidant Intervention: The original hypothesis proposed the use of antioxidants like Vitamin C (ascorbic acid) and Niacin (Vitamin B3) to prevent the oxidation of adrenaline to this compound. isom.caorthomolecular.org Modern research supports the chemical basis for this, as reducing agents can neutralize the free radicals that drive this conversion. orthomolecular.org Targeting the initial oxidation step remains a viable strategy to lower this compound levels.

Modulating Catecholamine Metabolism: Interventions aimed at stabilizing catecholamine levels or preventing their excessive oxidation could theoretically reduce the substrate available for this compound production. isom.ca

Table 2: this compound in the Context of Oxidative Stress

Aspect Mechanism/Evidence Potential Application Key References
Biomarker Potential This compound is formed via the oxidation of adrenaline, a process stimulated by reactive oxygen species (ROS). Measurement of this compound or its metabolites could indicate the level of oxidative stress, particularly in inflammatory conditions. nih.govnih.govnih.gov
Therapeutic Target: Detoxification Enzymes like Glutathione S-transferase (GST) and NQO1 neutralize this compound. Enhancing the function of these enzymes could reduce this compound's potential toxicity. nih.govnih.govresearchgate.net
Therapeutic Target: Formation Antioxidants can inhibit the oxidation of adrenaline to this compound. Antioxidant therapies could be explored to lower the production of this compound. isom.caorthomolecular.org
Therapeutic Target: Redox Cycling This compound can participate in redox cycling, a process that consumes oxygen and can generate more ROS. Interrupting this cycle could be a strategy to reduce ongoing oxidative stress. researchgate.netnih.gov

Q & A

What are the primary methodological considerations for synthesizing adrenochrome in laboratory settings?

This compound synthesis involves oxidizing adrenaline using agents like silver oxide (Ag₂O), copper sulfate (CuSO₄), or enzymatic pathways (e.g., myeloperoxidase with H₂O₂). Each method has distinct advantages:

  • Ag₂O/CuSO₄ : These chemical oxidants offer reproducibility and scalability, but may introduce metal contaminants requiring purification steps .
  • Enzymatic oxidation : Mimics physiological conditions but requires precise control of pH, temperature, and enzyme activity to avoid side reactions .
  • Persulfate oxidation : Patented for industrial efficiency but less common in academic labs due to specialized equipment needs .
    Researchers must validate purity via UV-Vis spectroscopy (absorption peaks at 300–400 nm) and monitor stability, as this compound degrades rapidly under aerobic conditions .

How can conflicting data on this compound’s psychoactive properties be reconciled in modern research?

Early studies (1950s–60s) reported hallucinogenic effects using sublingual this compound (15–30 mg), but methodological flaws—small sample sizes, lack of placebo controls, and impurities in synthesized compounds—compromise their validity . Modern approaches should:

  • Use double-blind, placebo-controlled designs with pharmaceutically pure this compound.
  • Quantify metabolites (e.g., adrenolutin) to distinguish this compound-specific effects from oxidation byproducts .
  • Employ neuroimaging (fMRI/PET) to assess cerebral blood flow or receptor interactions objectively .

What experimental strategies are effective for studying this compound-induced oxidative stress in cellular models?

This compound generates reactive oxygen species (ROS) like O₂•⁻ and H₂O₂, which disrupt calcium homeostasis and mitochondrial function. Key methodologies include:

  • Fluorescent probes (e.g., DCFH-DA) to quantify ROS in real time .
  • Knockout cell lines (e.g., SOD1-deficient) to amplify oxidative damage for mechanistic studies .
  • Electrophysiological recordings to assess membrane potential changes in neurons exposed to this compound .
    Control experiments must account for this compound’s instability by using fresh preparations and inert atmospheres (N₂/Ar) to minimize degradation .

How can researchers address variability in this compound’s effects across different tissue types?

This compound exhibits tissue-specific actions, such as cardiotoxicity in myocardial cells vs. membrane interactions in neurons. To dissect these differences:

  • Use tissue-specific organoids or ex vivo models (e.g., Langendorff heart preparations) to isolate this compound’s local effects .
  • Apply transcriptomic profiling (RNA-seq) to identify genes/pathways uniquely modulated in target tissues .
  • Compare results across species (e.g., murine vs. human-derived cells) to assess translational relevance .

What are the best practices for analyzing this compound-protein interactions in biochemical assays?

This compound forms adducts with thiol-containing proteins (e.g., 3a,4-dihydrothis compound-3a-sulfides), altering their function. Recommended techniques:

  • Mass spectrometry to identify covalent modifications and binding sites .
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Molecular dynamics simulations to predict structural impacts of adduct formation on protein dynamics .

How should researchers design studies to evaluate this compound’s role in schizophrenia pathophysiology?

Historical hypotheses linked this compound to schizophrenia via methyltransferase imbalances, but evidence remains inconclusive. Rigorous approaches include:

  • Longitudinal cohort studies measuring this compound and metabolites in CSF/blood of schizophrenia patients vs. controls .
  • CRISPR-edited models to modulate enzymes like catechol-O-methyltransferase (COMT) and assess this compound accumulation .
  • Cross-disciplinary collaboration with metabolomics and neuropsychiatry experts to integrate biochemical and behavioral data .

What statistical tools are optimal for resolving contradictions in this compound’s hematological effects?

This compound’s dual role—pro-coagulant at low doses vs. anti-platelet at high doses—requires robust data analysis:

  • Dose-response meta-analysis to aggregate findings from disparate studies .
  • Bayesian hierarchical models to account for inter-study variability in experimental conditions (e.g., platelet-rich plasma vs. whole blood) .
  • Principal component analysis (PCA) to identify confounding variables (e.g., donor age, anticoagulant type) .

What ethical and logistical challenges arise in human trials involving this compound?

While this compound is not a controlled substance, its unapproved status necessitates:

  • Institutional Review Board (IRB) oversight for protocols involving human administration .
  • Comprehensive DMPs (Data Management Plans) detailing storage/access of identifiable vs. pseudonymized data .
  • Transparent participant consent forms clarifying risks of oxidative stress and lack of therapeutic intent .

How can interdisciplinary approaches enhance this compound research?

  • Cardiovascular-neuro crosstalk : Investigate this compound’s role in stress-induced cardiomyopathy via shared adrenaline pathways .
  • Toxicology-metabolomics integration : Map this compound’s metabolic fate using LC-MS/MS and correlate with organ-specific toxicity .
  • Computational chemistry : Predict novel this compound derivatives with stabilized redox properties for mechanistic studies .

What are the limitations of current this compound detection methods in biological samples?

  • Sensitivity : ELISA kits lack precision below 1 nM; LC-MS/MS offers better detection limits but requires expensive instrumentation .
  • Matrix effects : Plasma proteins and antioxidants (e.g., glutathione) interfere with measurements, necessitating solid-phase extraction .
  • Temporal resolution : this compound’s short half-life (<30 minutes in vitro) demands rapid sample processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrenochrome
Reactant of Route 2
Adrenochrome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.